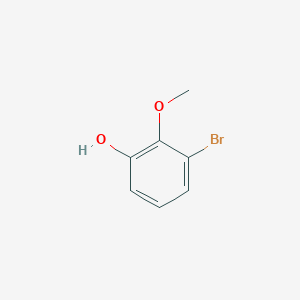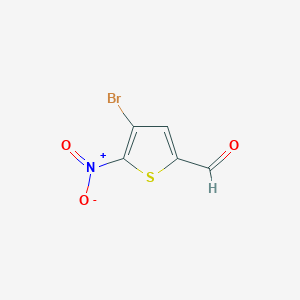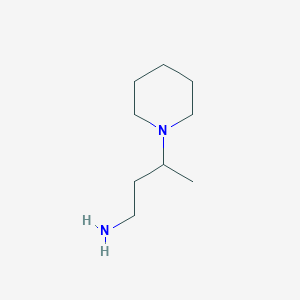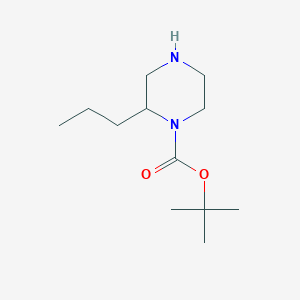
2-Amino-4-fluoro-5-iodobenzoic acid
Übersicht
Beschreibung
2-Amino-4-fluoro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H5FINO2 and its molecular weight is 281.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
2-Amino-4-fluoro-5-iodobenzoic acid, a variant of fluorobenzoic acid, is involved in various synthesis processes. Zhao Haoyu et al. (2010) demonstrated its use in synthesizing 2-fluoro-6-iodobenzoic acid, highlighting its role in introducing iodine ions via diazotization and iodosubstitution in the production of loose white crystals with high purity and yield. This process is characterized by low production costs and mild reaction conditions, making it commercially viable (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).
Chromatography and Detection
In the field of chromatography, this compound derivatives are used as labeling reagents. Watanabe and Imai (1981) utilized 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates its utility in sensitive detection and analysis of amino acids (Y. Watanabe, K. Imai, 1981).
Antitumor Properties
Fluorobenzoic acid derivatives, closely related to this compound, have shown potential in antitumor applications. Hutchinson et al. (2001) synthesized mono- and difluorinated benzothiazoles using this compound and found them to be potently cytotoxic in certain human breast cell lines. This highlights its potential utility in developing cancer treatments (I. Hutchinson, M. Chua, H. Browne, et al., 2001).
Solid-Phase Synthesis
The compound is also significant in solid-phase synthesis. Kilburn et al. (2000) described the use of resin-bound 4-fluoro-3-nitrobenzoic acid, a similar compound, in the synthesis of substituted 2-aminomethylbenzimidazoles. This shows the compound's relevance in innovative solid support strategies for creating complex organic molecules (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).
Functional Organic-Inorganic Colloids
In another application, Bromberg et al. (2008) utilized a derivative of iodobenzoic acid, structurally related to this compound, for modifying polymers with hydroxyl or amino groups. This demonstrates the compound's utility in creating functional organic-inorganic colloids for various applications, including hydrolyzing analogs of nerve agents (L. Bromberg, H. Zhang, T. A. Hatton, 2008).
Pharmaceutical Development
In pharmaceutical research, this compound and its derivatives find applications in synthesizing novel molecules with potential biological activity. Holla et al. (2003) used fluoro-benzoic acid derivatives in creating new molecules with promising antibacterial activities, indicative of the compound's versatility in drug development (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally similar to iodobenzoic acids, which consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . These compounds can be considered as iodinated derivatives of benzoic acid .
Mode of Action
It’s known that benzylic positions, such as the one in this compound, can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It has been used as a precursor molecule to generate electron transfer dissociation (etd) reagents via electrospray ionization (esi) followed by collision-induced dissociation (cid) . It’s also used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .
Result of Action
It’s used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its potential role in the synthesis of bioactive compounds.
Action Environment
It’s generally recommended to store such compounds in a dry, cool, and well-ventilated place .
Biochemische Analyse
Biochemical Properties
2-Amino-4-fluoro-5-iodobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in electron transfer dissociation (ETD) reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes . This mechanism is critical for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Eigenschaften
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)
